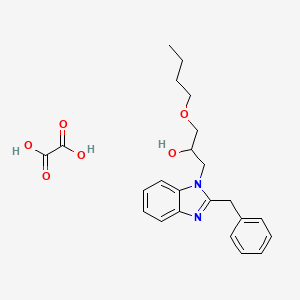![molecular formula C18H16ClFN4O3S B3934105 N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-fluorobenzamide](/img/structure/B3934105.png)
N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-fluorobenzamide
Descripción general
Descripción
N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-fluorobenzamide, also known as TFP, is a chemical compound that has been extensively studied for its potential therapeutic applications. TFP is a member of the piperazine family of compounds and is known to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-fluorobenzamide is not fully understood. However, it is known to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and cancer. PLA2 is an enzyme that is involved in the production of arachidonic acid, which is also involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-fluorobenzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the activity of several enzymes. N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-fluorobenzamide has also been shown to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-fluorobenzamide is its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for further research. However, one of the main limitations of N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-fluorobenzamide is its limited solubility in water, which can make it difficult to use in lab experiments.
Direcciones Futuras
There are several future directions for the research of N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-fluorobenzamide. One area of research is its potential as an anti-cancer agent. Further studies are needed to determine the optimal dosage and administration of N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-fluorobenzamide for the treatment of cancer. Another area of research is its potential as an anti-inflammatory agent. Further studies are needed to determine the mechanism of action of N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-fluorobenzamide and its potential as a therapeutic agent for the treatment of inflammatory diseases. Additionally, further studies are needed to determine the potential side effects of N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-fluorobenzamide and its safety for human use.
Aplicaciones Científicas De Investigación
N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-fluorobenzamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been its potential as an anti-cancer agent. N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-fluorobenzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-fluorobenzamide has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN4O3S/c19-14-11-12(24(26)27)5-6-16(14)22-7-9-23(10-8-22)18(28)21-17(25)13-3-1-2-4-15(13)20/h1-6,11H,7-10H2,(H,21,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWHRVHZORUOHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=S)NC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbonothioyl}-2-fluorobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-{6-tert-butyl-3-[(4-methyl-1-piperidinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-chlorobenzamide](/img/structure/B3934043.png)

![5-methyl-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide](/img/structure/B3934053.png)

![1-({6-tert-butyl-2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)-4-piperidinecarboxamide](/img/structure/B3934081.png)
![3-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B3934082.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3934086.png)
![3-chloro-N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-4-methoxybenzamide](/img/structure/B3934088.png)
![N-[6-tert-butyl-3-({[2-(trifluoromethyl)phenyl]amino}carbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B3934096.png)
![3,4,5-triethoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3934103.png)
![7-(phenylethynyl)bicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B3934104.png)
